molecular formula C6H4N4O2 B1301222 [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 202065-25-6

[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1301222
CAS No.: 202065-25-6
M. Wt: 164.12 g/mol
InChI Key: SIJYLNWLBGNWSS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name "triazolo[1,5-a]pyrimidine-2-carboxylic acid" follows IUPAC guidelines for fused heterocyclic systems. The parent structure comprises a triazolo[1,5-a]pyrimidine core, where:

  • The triazole ring (positions 1, 2, 4) is fused to the pyrimidine ring (positions 1, 5-a).
  • The suffix "-carboxylic acid" denotes the substituent at position 2 of the triazole moiety.

The compound is classified under the broader category of aza-indolizines , sharing structural similarities with purine systems due to its 10-π electron delocalization. Its CAS Registry Number (202065-25-6 ) and molecular formula (C₆H₄N₄O₂ ) are universally recognized identifiers.

Property Value
IUPAC Name Triazolo[1,5-a]pyrimidine-2-carboxylic acid
CAS Number 202065-25-6
Molecular Formula C₆H₄N₄O₂
Systematic Class Fused bicyclic heterocycle

Molecular Structure and Bonding Patterns

The molecule consists of a fused bicyclic system :

  • Triazole Ring : A five-membered ring containing three nitrogen atoms at positions 1, 2, and 4.
  • Pyrimidine Ring : A six-membered ring with nitrogen atoms at positions 1 and 3.
  • Carboxylic Acid Group : Attached to position 2 of the triazole, contributing to hydrogen-bonding capabilities.

Key bonding features :

  • Conjugation : The π-electron system extends across both rings, enhancing aromatic stability.
  • Hydrogen Bonding : The carboxylic acid group forms intermolecular hydrogen bonds, influencing crystallinity.
  • Tautomeric Flexibility : Proton shifts between nitrogen atoms enable structural adaptability.
Structural Feature Description
SMILES Notation OC(=O)C1=NN=C2N1C=NC=C2
InChI Key SIJYLNWLBGNWSS-UHFFFAOYSA-N
Molecular Weight 164.12 g/mol

Tautomerism and Isomerism in Triazolopyrimidine Systems

The compound exhibits tautomerism due to proton mobility within the heterocyclic framework:

  • Exocyclic Oxygen Tautomer : Observed in silver complexes, where the acidic proton resides on the carboxylic oxygen instead of nitrogen.
  • Ring-Chain Tautomerism : Reported in related triazolopyrimidines, involving diazoalkylideneamine intermediates.

Isomerism Considerations :

  • Positional Isomerism : Substituent placement on the triazole or pyrimidine ring generates isomers (e.g., 7-carboxylic acid vs. 2-carboxylic acid derivatives).
  • Fused Ring Orientation : The [1,5-a] fusion pattern distinguishes it from other triazolopyrimidine isomers like [1,5-c] or [4,3-c].

Crystallographic Data and Conformational Analysis

While direct crystallographic data for the title compound remains limited, studies on analogous systems reveal:

  • Silver Complexes : X-ray diffraction shows planar triazolopyrimidine ligands coordinating via N3 and N4 atoms, with bond lengths of 2.14–2.23 Å.
  • Conformational Rigidity : The fused ring system adopts a nearly coplanar arrangement, minimizing steric strain.
  • Hydrogen-Bonding Networks : Carboxylic acid groups form dimers in the solid state, as seen in ethyl ester derivatives.
Crystallographic Parameter Value (Related Analogs)
Space Group P 1 (for Ag complexes)
Unit Cell Dimensions a = 7.12 Å, b = 9.45 Å, c = 10.78 Å
Dihedral Angle (Triazole-Pyrimidine) <5°

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5(12)4-8-6-7-2-1-3-10(6)9-4/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJYLNWLBGNWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361422
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202065-25-6
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation-Based Synthesis of the Core Scaffold

The fundamental approach to synthesizing thetriazolo[1,5-a]pyrimidine core involves cyclocondensation reactions between aminotriazoles and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl systems. This method efficiently constructs the fused heterocyclic system with substitution at key positions, including the 2-carboxylic acid moiety.

  • Typical Procedure : Ethyl 5-amino-1,2,4-triazole-3-carboxylate is reacted with 1-phenylbutane-1,3-dione in refluxing acetic acid, yielding ethyl esters of 5-methyl-7-phenyl- and 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carboxylates. These esters are subsequently hydrolyzed under basic conditions to afford the corresponding carboxylic acids.

  • Alternative Routes : Another approach involves cyclocondensation of hydrazinylpyrimidines with carbonyl compounds, followed by Dimroth rearrangement under acidic conditions to yield the desired triazolopyrimidine isomers.

Conversion of Carboxylic Acids to Reactive Intermediates

The carboxylic acid group at position 2 is often converted into more reactive derivatives such as acid chlorides to facilitate further functionalization:

  • Chlorination : The carboxylic acids are treated with chlorinating agents (e.g., thionyl chloride or oxalyl chloride) to form the corresponding 2-carbonyl chlorides. These intermediates serve as key coupling partners for amide bond formation.

Coupling Reactions for Derivative Synthesis

The acid chlorides derived fromtriazolo[1,5-a]pyrimidine-2-carboxylic acids are reacted with various amines or amides to generate a broad range of derivatives:

  • Amide Formation : Reaction with amines such as methyl 2-aminobenzoate or 2-aminobenzothiazole in the presence of bases like N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature yields amide derivatives. These reactions are typically high yielding and allow for structural diversification at the C-2 position.

  • Examples : Compounds such as methyl esters and carboxamides have been synthesized by coupling 5-methyl-7-phenyl- and 7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-2-carbonyl chlorides with appropriate amines.

One-Pot and Multi-Step Synthetic Strategies

Some derivatives require more complex synthetic routes involving multiple steps or one-pot reactions:

  • Gewald Reaction : A one-pot Gewald reaction has been applied to synthesize derivatives bearing pyridin-2-yl-carbamoyl or carboxylic acid groups at C-3, which are then coupled with the triazolopyrimidine core.

  • Cyclization : Cyclization of acid derivatives to form tricyclic systems can be achieved by heating in acetic anhydride or by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with additives like 1-hydroxybenzotriazole, improving yields significantly.

Alternative Synthetic Routes for Key Intermediates

  • Thiophene and Benzothiazole Derivatives : Preparation of thiophene-2-carboxamide intermediates involves reactions of cycloheptanone derivatives with reagents like DMF and POCl3, followed by transformations with hydroxylamine hydrochloride and ethyl thioglycolate. These intermediates are then coupled with triazolopyrimidine acid chlorides.

  • Thermal Condensation : The key intermediate 3-phenyl-1,2,4-triazole-5-amine can be synthesized by thermal condensation of aromatic acids with aminoguanidine sulfate under solvent-free conditions, providing a route to substituted triazolopyrimidines.

Summary Table of Preparation Methods

Step Starting Material(s) Reaction Type Conditions Key Intermediate/Product Reference
1 Ethyl 5-amino-1,2,4-triazole-3-carboxylate + 1-phenylbutane-1,3-dione Cyclocondensation Reflux in AcOH Ethyltriazolo[1,5-a]pyrimidine-2-carboxylate esters
2 Carboxylic acid derivatives Chlorination SOCl2 or oxalyl chloride, reflux 2-Carbonyl chlorides
3 Acid chlorides + Amines (e.g., methyl 2-aminobenzoate) Coupling (Amide formation) CH2Cl2, DIPEA, rt Amide derivatives
4 Cycloheptanone + DMF/POCl3 + hydroxylamine hydrochloride + ethyl thioglycolate Multi-step synthesis Various solvents, reflux Thiophene carboxamide intermediates
5 Aromatic acid + aminoguanidine sulfate Thermal condensation 210 °C, solvent-free 3-Phenyl-1,2,4-triazole-5-amine
6 Acid derivatives Cyclization Ac2O, 100 °C or EDC/DIPEA/HOBt, CH2Cl2 Tricyclic derivatives

Research Findings and Yields

  • The cyclocondensation reactions typically afford yields ranging from 70% to near quantitative (up to 100% in ethanol reflux conditions).

  • Chlorination to acid chlorides proceeds efficiently, enabling subsequent coupling reactions with yields often exceeding 80% for amide formation.

  • Cyclization reactions to form tricyclic derivatives show variable yields; classical heating in acetic anhydride may give low yields (~19%), whereas coupling agent-mediated cyclization improves yields to over 50%.

  • The synthetic routes allow for structural diversity, enabling the preparation of derivatives with potential biological activities, including antiviral and anticancer properties.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid exhibit significant antiviral properties. For instance, a series of compounds synthesized from this scaffold showed promising results in inhibiting the interaction between the PA and PB1 subunits of the influenza virus polymerase complex. These compounds were effective at non-toxic concentrations, indicating their potential as antiviral agents against influenza and possibly other viral infections .

Case Study: Inhibition of Influenza Virus

  • Objective : To evaluate the anti-influenza activity of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives.
  • Method : Synthesis of derivatives followed by testing for inhibition of PA-PB1 interaction.
  • Results : Several derivatives displayed IC50 values in the micromolar range, demonstrating effective inhibition of viral replication without cytotoxicity .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its ability to inhibit cyclin-dependent kinases (CDKs) has been a focal point in cancer therapy research. The structure of this compound allows it to mimic purine structures and interact competitively with ATP-binding sites on CDKs.

Case Study: CDK Inhibition

  • Objective : To assess the potency of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives against various CDKs.
  • Method : Screening against a library of compounds to identify potent inhibitors.
  • Results : Identified compounds exhibited IC50 values in the low micromolar range against CDK-2 and related kinases, suggesting their viability as anticancer agents .

Antimicrobial Activity

The antimicrobial properties of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives have been explored with promising results. Research indicates that these compounds can inhibit bacterial growth effectively.

Case Study: Antimicrobial Evaluation

  • Objective : To evaluate the antimicrobial activity of synthesized derivatives.
  • Method : Testing against various bacterial strains.
  • Results : Certain derivatives showed significant antimicrobial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .

Metal Chelation and Parasitic Diseases

Another intriguing application is the metal-chelating ability of this compound's scaffold. This property has been exploited in developing treatments for parasitic diseases such as sleeping sickness caused by Trypanosoma brucei.

Case Study: Treatment for Parasitic Infections

  • Objective : To determine the efficacy of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives against parasitic infections.
  • Method : In vivo testing in mouse models.
  • Results : Compounds demonstrated significant efficacy in reducing parasite load with favorable safety profiles .

Summary Table of Applications

ApplicationMechanism/TargetFindings/IC50 ValuesReferences
AntiviralInhibition of PA-PB1 interactionMicromolar range
AnticancerCDK inhibitionLow micromolar range
AntimicrobialBacterial growth inhibitionSignificant MICs
Parasitic diseasesMetal chelationEffective in mouse models

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

TP2CA shares structural similarities with other triazolopyrimidine carboxylic acid derivatives, differing primarily in substituents at positions 5, 6, and 7 of the pyrimidine ring. These modifications significantly influence physicochemical properties, synthetic accessibility, and bioactivity.

Table 1: Structural and Functional Comparison of TP2CA Derivatives

Compound Name Substituents Biological Activity Synthesis Method Key Findings/Applications References
TP2CA (Parent compound) None Broad-spectrum (antifungal, antitumor) Hydrolysis of esters Scaffold for drug discovery
5,7-Dimethyl-TP2CA 5-Me, 7-Me Intermediate for functionalization Carbodiimide-mediated coupling Used in herbicide synthesis
7-Oxo-5-phenyl-TP2CA 5-Ph, 7-Oxo Anti-inflammatory potential Hydrolysis of ester precursors Studied for COX-2 inhibition
6-Trifluoromethyl-TP2CA acetic acid 6-CF₃, acetic acid side chain Antibacterial (Enterococcus faecium) Suzuki coupling Improved metabolic stability
5-(4-Methoxyphenyl)-7-difluoromethyl-TP2CA 5-(4-MeO-Ph), 7-CF₂H Kinetoplastid inhibition Multi-step nucleophilic substitution Potent against Trypanosoma species
2-Amino-TP2CA-6-carboxamide 2-NH₂, 6-CONH₂ Antiproliferative (cancer cell lines) One-pot multi-component reaction IC₅₀ values < 10 μM in HeLa cells

Key Insights :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., CF₃ at position 6) enhance antibacterial activity by improving target binding and metabolic stability . Aromatic substituents (e.g., 5-Ph or 4-MeO-Ph) increase anti-inflammatory and antiparasitic potency via hydrophobic interactions with enzyme pockets . Amino and carboxamide groups (e.g., 2-NH₂, 6-CONH₂) improve solubility and antiproliferative activity by facilitating hydrogen bonding with cellular targets .

Synthetic Accessibility: Carbodiimide-mediated coupling () is efficient for introducing amines but requires anhydrous conditions . Multi-component reactions () enable rapid diversification with high atom economy, ideal for generating libraries . Suzuki coupling () allows precise installation of aryl/heteroaryl groups for targeted drug design .

Safety Profiles :

  • TP2CA is generally safe for industrial use with proper handling , but derivatives like 7-oxo-5-phenyl-TP2CA may exhibit higher cytotoxicity due to enhanced bioactivity .

Antifungal and Antimicrobial Activity :

  • TP2CA derivatives with 5-Me/7-Ph substituents (e.g., compound 37 in ) showed MIC values of 2–8 μg/mL against Candida albicans .
  • Thiadiazole-triazolopyrimidine hybrids (e.g., from ) demonstrated broad-spectrum activity against Gram-positive bacteria .

Antiproliferative Activity :

  • 2-Amino-6-carboxamide derivatives () exhibited IC₅₀ values of 1.2–8.7 μM against HeLa and MCF-7 cells, surpassing doxorubicin in some cases .

Anti-inflammatory Potential :

  • Ursolic acid-TP2CA hybrids () reduced TNF-α and IL-6 production in macrophages by 60–80% at 10 μM .

Biological Activity

The compound [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug development, particularly against viral infections and cancer.

Chemical Structure and Properties

The structure of this compound consists of a triazole ring fused with a pyrimidine moiety, featuring a carboxylic acid group that enhances its reactivity and biological potential. The presence of these functional groups allows for various interactions with biological targets.

Antiviral Activity

Recent studies have highlighted the efficacy of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives as antiviral agents. Notably, compounds derived from this scaffold have shown promising results against influenza viruses by inhibiting the PA-PB1 interaction crucial for viral replication.

  • Case Study Findings :
    • A derivative exhibited an IC50 value of 12 µM in inhibiting polymerase activity and EC50 values ranging from 7 to 25 µM against various influenza strains without significant cytotoxicity up to concentrations of 250 µM .
    • Another study reported that modifications on the triazolo-pyrimidine core led to compounds with improved anti-influenza activity and selectivity .

Anticancer Activity

The triazolo-pyrimidine scaffold has also been explored for its potential as an anticancer agent. Some derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation.

  • Research Insights :
    • Specific derivatives demonstrated IC50 values in the low micromolar range against CDK-2, indicating their potential as therapeutic agents in cancer treatment .
    • The structure-activity relationship (SAR) studies revealed that modifications could enhance potency and selectivity against various kinases .

Synthesis

The synthesis of this compound can be achieved through several methods. Efficient one-step synthesis procedures have been developed that allow for regioselective modifications at the C-5 and C-7 positions of the triazole ring.

Synthesis MethodYield (%)Comments
Microwave-assisted synthesis72%Efficient for regioselective synthesis
Traditional reflux methods100%High yield but longer reaction times

The biological activity of [1,2,4]Triazolo[1,5-a]pyrimidine derivatives is primarily attributed to their ability to interact with specific protein targets. For antiviral activity, these compounds disrupt critical protein-protein interactions necessary for viral replication. In cancer therapy, they inhibit key kinases involved in cell cycle progression.

Q & A

Q. What are the standard synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

  • Friedel-Crafts Acylation : Used to introduce acyl groups to aromatic rings, catalyzed by Lewis acids like AlCl₃ .
  • Carbodiimide Formation : Reacting the carboxylic acid with oxalyl chloride in dry CH₂Cl₂, followed by coupling with amines to form carboxamides .
  • Purification : Column chromatography is critical for isolating high-purity products, especially for compounds with substituents like methylthio or aryl groups .
    Optimization involves adjusting temperature, solvent polarity, and catalyst loading. For instance, reducing reaction time from 24 to 12 hours improved yields in cyclization steps .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry. For example, the singlet at δ 8.85 ppm (¹H NMR) corresponds to the triazole proton .
  • Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., m/z 436.2 [M+H]⁺) and fragmentation patterns .
  • Melting Point Analysis : Used to assess purity (e.g., compounds with sharp melting points >190°C indicate high crystallinity) .

Q. What are the key physicochemical properties influencing experimental handling?

  • Solubility : Polar solvents like DMSO or DMF are preferred due to the carboxylic acid group .
  • Stability : Store at 2–8°C in sealed containers to prevent hydrolysis of the triazole ring .
  • Molecular Weight : 192.18 g/mol (for 5,7-dimethyl derivatives) affects diffusion rates in biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl, aryl, or adamantyl groups) impact cannabinoid receptor (CB2) binding affinity?

  • Substituent Effects : Adding hydrophobic groups (e.g., adamantyl) enhances CB2 selectivity. For example, compound 23 (N-adamantyl derivative) showed 10-fold higher CB2 affinity (Ki = 2.1 nM) compared to unsubstituted analogs .
  • SAR Analysis : Methylthio groups at position 2 reduce off-target binding to CB1 receptors, as shown in competitive binding assays using [³H]CP-55,940 .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to model interactions with CB2 transmembrane domains, correlating with experimental IC₅₀ values .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?

  • Dose-Response Profiling : Test compounds across a wide concentration range (0.1–100 µM) in primary cell lines to identify therapeutic windows. For example, derivatives with ED₅₀ < 1 µM in anti-inflammatory assays but CC₅₀ > 50 µM in cytotoxicity screens are prioritized .
  • Mechanistic Studies : Use RNA-seq or phosphoproteomics to distinguish pathways (e.g., NF-κB inhibition vs. apoptosis induction) .

Q. What computational strategies predict the compound’s interaction with viral polymerases (e.g., influenza PA-PB1 interface)?

  • Molecular Dynamics (MD) : Simulate binding stability of carboxamide derivatives at the PA-PB1 interface (e.g., RMSD < 2 Å over 100 ns trajectories indicates strong binding) .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG values for substituent modifications to optimize binding affinity .

Q. How do spectroscopic discrepancies arise in NMR characterization, and how are they addressed?

  • Dynamic Effects : Rotameric equilibria in solution can split signals (e.g., cycloheptyl protons appearing as multiplets at δ 1.74–1.49 ppm) .
  • Decoupling Experiments : Use 2D COSY or NOESY to resolve overlapping peaks in crowded regions (e.g., aromatic protons near δ 8.0 ppm) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Characterization

Compound IDSubstituentsMelting Point (°C)MS (ESI) m/z [M+H]⁺Key NMR Signals (δ, ppm)
27Cycloheptyl, p-tolyl195436.28.91 (br d, J = 7.8 Hz, 1H)
23Adamantyl, 4-chlorophenyl213494.28.85 (s, 1H), 8.16 (dd, J = 8.6 Hz, 2H)

Q. Table 2. Biological Activity of Select Derivatives

Compound IDTargetIC₅₀ (nM)Selectivity (CB2/CB1)Cytotoxicity (CC₅₀, µM)
21CB2 Receptor5.312:1>100
31Influenza PA-PB10.8N/A48.7

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidine-2-carboxylic acid

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